molecular formula C12H13FO B2858281 (2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one CAS No. 2375250-36-3

(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one

Cat. No.: B2858281
CAS No.: 2375250-36-3
M. Wt: 192.233
InChI Key: HPOVRZUAAURWKO-GHMZBOCLSA-N
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Description

(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a cyclohexanone ring substituted with a fluorine atom and a phenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Scientific Research Applications

(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a prochiral ketone precursor using a chiral catalyst, such as a ruthenium-based catalyst or the Corey-Bakshi-Shibata (CBS) catalyst . These methods often require precise control of temperature, solvent, and reaction time to achieve high yields and enantiomeric excess.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis or biocatalysis. Continuous flow synthesis allows for better control of reaction parameters and can be easily scaled up for large-scale production . Biocatalysis, using enzymes to catalyze the reaction, offers an environmentally friendly and efficient alternative to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group yields the corresponding alcohol, while oxidation can produce carboxylic acids or other oxidized derivatives.

Mechanism of Action

The mechanism of action of (2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-2-Fluoro-4-phenylcyclohexan-1-ol: The reduced form of the ketone, featuring an alcohol group instead of a ketone.

    (2R,4R)-2-Fluoro-4-phenylcyclohexane: A fully reduced form without the ketone group.

    (2R,4R)-2-Fluoro-4-phenylcyclohexan-1-carboxylic acid: The oxidized form of the ketone, featuring a carboxylic acid group.

Uniqueness

(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. The presence of both a fluorine atom and a phenyl group makes it particularly valuable in medicinal chemistry for the development of drugs with specific target interactions .

Properties

IUPAC Name

(2R,4R)-2-fluoro-4-phenylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOVRZUAAURWKO-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(CC1C2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H](C[C@@H]1C2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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